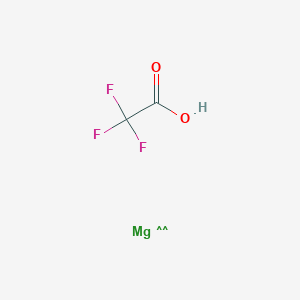![molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-Methoxyphenyl)hydrazono]-3-oxopentanedioat CAS No. 121582-52-3](/img/structure/B1142403.png)
Dimethyl 2-[2-(4-Methoxyphenyl)hydrazono]-3-oxopentanedioat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate is an organic compound with the molecular formula C14H16N2O6 It is known for its unique structure, which includes a hydrazono group and a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate can be synthesized through the reaction of 4-methoxyphenylhydrazine with dimethyl 2-cyano-3-oxopentanedioate in ethanol. The reaction typically involves heating the mixture under reflux conditions, followed by crystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as refluxing, crystallization, and purification. The scalability of the process would depend on optimizing reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with various enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-bromophenyl)hydrazono]-3-oxopentanedioate
Uniqueness
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
121582-52-3 |
|---|---|
Molekularformel |
C14H16N2O6 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
dimethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3 |
InChI-Schlüssel |
PKXPMSXVKXFGEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Synonyme |
DIMETHYL 2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPENTANEDIOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

